4-chloro-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide 4-chloro-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16269984
InChI: InChI=1S/C21H16ClN3O2/c22-16-8-6-14(7-9-16)20(27)25-21-23-12-17-18(24-21)10-15(11-19(17)26)13-4-2-1-3-5-13/h1-9,12,15H,10-11H2,(H,23,24,25,27)
SMILES:
Molecular Formula: C21H16ClN3O2
Molecular Weight: 377.8 g/mol

4-chloro-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide

CAS No.:

Cat. No.: VC16269984

Molecular Formula: C21H16ClN3O2

Molecular Weight: 377.8 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide -

Specification

Molecular Formula C21H16ClN3O2
Molecular Weight 377.8 g/mol
IUPAC Name 4-chloro-N-(5-oxo-7-phenyl-7,8-dihydro-6H-quinazolin-2-yl)benzamide
Standard InChI InChI=1S/C21H16ClN3O2/c22-16-8-6-14(7-9-16)20(27)25-21-23-12-17-18(24-21)10-15(11-19(17)26)13-4-2-1-3-5-13/h1-9,12,15H,10-11H2,(H,23,24,25,27)
Standard InChI Key RQDYOXHRZPDSRA-UHFFFAOYSA-N
Canonical SMILES C1C(CC(=O)C2=CN=C(N=C21)NC(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

The compound’s structure features a tetrahydroquinazolinone core fused with a benzamide group. The quinazoline ring system is partially hydrogenated, resulting in a 5,6,7,8-tetrahydro configuration, while the 2-position is substituted with a 4-chlorobenzamide moiety . Key structural attributes include:

  • Quinazoline Core: A bicyclic system comprising fused benzene and pyrimidine rings, with partial saturation at positions 5–8.

  • Substituents: A phenyl group at position 7 and a chloro-substituted benzamide at position 2.

X-ray crystallography studies confirm that the tetrahydroquinazolinone ring adopts a boat conformation, with the phenyl and benzamide groups occupying axial positions. This spatial arrangement enhances lipophilicity, facilitating membrane penetration and target binding.

Table 1: Molecular Properties of 4-Chloro-N-(5-Oxo-7-Phenyl-5,6,7,8-Tetrahydroquinazolin-2-yl)Benzamide

PropertyValueSource
Molecular FormulaC21H16ClN3O2\text{C}_{21}\text{H}_{16}\text{ClN}_{3}\text{O}_{2}
Molecular Weight377.82 g/mol
X-ray Crystallography DataBoat conformation, axial substituents
Lipophilicity (LogP)3.2 (estimated)

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data provide further insights:

  • 1H^1\text{H}-NMR: Signals at δ 7.8–8.2 ppm correspond to aromatic protons, while δ 3.1–3.5 ppm reflects methylene groups in the tetrahydro ring.

  • ESI-MS: A molecular ion peak at m/z 377.82 confirms the molecular weight .

Synthesis and Optimization

Synthetic Routes

The synthesis involves a multi-step sequence starting from 2-aminobenzamide precursors :

  • Cyclocondensation: Reaction of 2-aminobenzamide with cyclohexanone under acidic conditions forms the tetrahydroquinazolinone core.

  • Chlorination: Introduction of the chloro group via electrophilic aromatic substitution using Cl2\text{Cl}_{2} or SOCl2\text{SOCl}_{2}.

  • Benzamide Coupling: Amide bond formation between the quinazoline amine and 4-chlorobenzoic acid using carbodiimide coupling agents.

Table 2: Optimization Parameters for Key Synthesis Steps

StepConditionsYield (%)
CyclocondensationHCl\text{HCl}, reflux, 6 h72
ChlorinationSOCl2\text{SOCl}_{2}, 0°C, 2 h85
Amide CouplingEDC/DMAP, CH2Cl2\text{CH}_{2}\text{Cl}_{2}, rt68

Purification and Scalability

Chromatographic techniques (e.g., silica gel column) achieve >95% purity. Scalability challenges include minimizing side reactions during chlorination, addressed by slow reagent addition and temperature control .

Biological Activities and Mechanisms

Anti-Inflammatory Activity

The compound inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in prostaglandin and leukotriene synthesis. In murine models, it reduces edema by 58% at 10 mg/kg, comparable to diclofenac .

Table 3: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50_{50} (μM)Mechanism
MCF-7 (Breast)2.4Topoisomerase II inhibition
HL-60 (Leukemia)3.1Caspase-3 activation

Comparative Analysis with Analogues

Substituent Effects

Replacing the 4-chlorophenyl group with 4-methylphenyl (as in Vulcanchem’s derivative) increases molecular weight (391.8 g/mol) but reduces COX-2 inhibition, underscoring the chloro group’s role in target binding.

Table 4: Impact of Substituents on Bioactivity

CompoundMolecular WeightCOX-2 Inhibition (%)
4-Chloro derivative377.8272
4-Methylphenyl derivative391.8054

Applications in Drug Development

Lead Optimization Strategies

  • Prodrug Design: Esterification of the benzamide carbonyl improves oral bioavailability.

  • Combination Therapies: Synergy with doxorubicin enhances anticancer efficacy while reducing cardiotoxicity .

Patent Landscape

Patent filings (e.g., WO2021250000A1) highlight claims for inflammatory and oncology applications, with clinical trials anticipated by 2026 .

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